molecular formula C9H10INO3 B12304682 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester

Cat. No.: B12304682
M. Wt: 307.08 g/mol
InChI Key: IEOGNAIUWYJIQX-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10INO3. It is known for its unique structure, which includes an amino group, an iodine atom, and a methoxy group attached to a benzoic acid methyl ester backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester typically involves the iodination of 5-amino-2-methoxybenzoic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The esterification is then carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Hydrolysis Products: 5-Amino-4-iodo-2-methoxybenzoic acid.

Scientific Research Applications

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-iodo-4-methoxybenzoic acid methyl ester
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

5-Amino-4-iodo-2-methoxy-benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methoxy group in specific positions on the benzene ring differentiates it from other similar compounds and influences its reactivity and applications.

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

methyl 5-amino-4-iodo-2-methoxybenzoate

InChI

InChI=1S/C9H10INO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

IEOGNAIUWYJIQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)I

Origin of Product

United States

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